1-Methyl-1H-indazole-3,7-dicarbonitrile

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS 256228-69-0) is a regiospecifically substituted indazole building block featuring nitrile handles at both the 3- and 7-positions on a 1-methylindazole core. This precise substitution pattern is critical—generic regioisomers or analogs with different nitrile placement cannot substitute without compromising downstream synthetic transformations. The dual nitrile groups enable sequential derivatization into amides, carboxylic acids, or heterocycles, making it a strategic intermediate for constructing focused kinase inhibitor libraries. With a molecular weight of 182.18 g/mol and standardized purity of 95%, this compound also serves as a reliable reference standard for HPLC and LC-MS method development in medicinal chemistry workflows.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 256228-69-0
Cat. No. B11908050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazole-3,7-dicarbonitrile
CAS256228-69-0
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2C(=N1)C#N)C#N
InChIInChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3
InChIKeyNPCGIZHLEMNAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazole-3,7-dicarbonitrile (256228-69-0): Overview of a Specialized Indazole Scaffold


1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) is a heterocyclic compound characterized by a 1-methyl-1H-indazole core substituted with nitrile groups at the 3 and 7 positions . With a molecular formula of C10H6N4 and a molecular weight of 182.18 g/mol, it is a member of the indazole family, a class recognized as a bioisostere of phenol with diverse applications in medicinal chemistry . This specific derivative is primarily utilized as a specialized building block for the synthesis of more complex molecules in pharmaceutical research and development, owing to the unique reactivity profile conferred by its specific substitution pattern .

Why 1-Methyl-1H-indazole-3,7-dicarbonitrile (256228-69-0) Cannot Be Generically Substituted


The specific substitution pattern of 1-Methyl-1H-indazole-3,7-dicarbonitrile—a methyl group at N1 and nitrile groups at both C3 and C7—is critical for its role as a synthetic intermediate. Generic substitution with a different regioisomer (e.g., 1-methyl-1H-indazole-3-carbonitrile or 1-methyl-1H-indazole-7-carbonitrile) or an analog with a different substitution pattern (e.g., 1H-indazole-4,6-dicarbonitrile) is not scientifically valid for downstream synthesis . The precise location of these functional groups dictates the reactivity, electronic properties, and subsequent synthetic transformations, directly impacting the success of a multi-step synthesis. While direct comparative bioactivity data for this specific compound is absent from public literature [1], its structural uniqueness precludes simple interchange with other indazole dicarbonitriles .

Quantitative Differentiation Guide for 1-Methyl-1H-indazole-3,7-dicarbonitrile (256228-69-0)


Molecular Weight and Lipophilicity Comparison vs. Parent Indazole Dicarbonitrile

N-methylation of the parent 1H-indazole-3,7-dicarbonitrile (MW: 168.15 g/mol) to form 1-methyl-1H-indazole-3,7-dicarbonitrile (MW: 182.18 g/mol) results in a predictable increase in molecular weight and lipophilicity . This is a class-level inference based on the well-established effect of N-methylation, which replaces a hydrogen bond donor (N-H) with a more lipophilic methyl group . While direct logP data for this specific compound is not publicly available, this structural modification is known to enhance membrane permeability and metabolic stability compared to the unmethylated analog, a critical factor for a building block intended for further elaboration .

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Purity Specification Verification from Multiple Vendors

The compound is consistently offered at a minimum purity specification of 95% across multiple reputable vendors, including BOC Sciences, AKSci, and Bidepharm . This level of purity is standard for a research-grade building block and is suitable for use in most synthetic transformations without further purification. Some vendors, such as Bidepharm, also provide batch-specific QC data (e.g., NMR, HPLC) upon request, offering an additional level of verification . This is a supporting evidence point for procurement, confirming a consistent baseline quality standard.

Chemical Procurement Quality Control Synthetic Chemistry

Application Scenarios for Procuring 1-Methyl-1H-indazole-3,7-dicarbonitrile (256228-69-0)


Specialized Building Block for Kinase Inhibitor Synthesis

Given the prevalence of indazole cores in kinase inhibitor pharmacophores, 1-methyl-1H-indazole-3,7-dicarbonitrile serves as a versatile building block for constructing focused libraries of potential kinase inhibitors. The 3- and 7-nitrile groups provide synthetic handles for conversion into amides, carboxylic acids, or heterocycles (e.g., tetrazoles) . This scenario is based on the compound's structural features and the known class-level applications of indazoles, rather than direct bioactivity data for this specific compound .

Intermediate for Elaboration into Complex Pharmaceutical Scaffolds

The specific 3,7-dicarbonitrile substitution pattern on a 1-methylindazole scaffold makes this compound a key intermediate for the regioselective synthesis of more complex molecules. It can be used in multi-step syntheses where the differential reactivity of the two nitrile groups can be exploited for sequential derivatization . This application is derived from the compound's unique structure, as evidenced by its listing as a specialized chemical intermediate .

Reference Standard for Analytical Method Development

With a defined molecular weight (182.18 g/mol), formula (C10H6N4), and InChI key, this compound can serve as a reference standard for analytical chemistry applications, including HPLC and LC-MS method development and validation for related indazole analogs. Its consistent purity specification (95%) from multiple vendors supports its use as a reliable analytical marker .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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